molecular formula C20H18N2O6S B2488225 methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate CAS No. 895445-22-4

methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate

Cat. No.: B2488225
CAS No.: 895445-22-4
M. Wt: 414.43
InChI Key: YSHUBONAOPOEMH-MRCUWXFGSA-N
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Description

Methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-25-14-6-4-3-5-12(14)19(24)21-20-22(11-18(23)26-2)13-9-15-16(10-17(13)29-20)28-8-7-27-15/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHUBONAOPOEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzoic acid and 2-aminothiophenol, which undergo a series of condensation and cyclization reactions to form the benzothiazole core. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or benzothiazole core.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzothiazole derivatives. Methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is hypothesized to exhibit similar properties due to its structural components.

  • Mechanism of Action:
    • The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
    • It is believed to inhibit tumor growth by interfering with DNA replication and repair processes.
  • Case Studies:
    • A study demonstrated that related benzothiazole derivatives showed significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Benzothiazole derivatives have also been noted for their anti-inflammatory effects. The application of this compound in this area suggests potential therapeutic benefits in inflammatory diseases.

  • Research Findings:
    • Compounds similar to this compound have been shown to reduce markers of inflammation in vitro and in vivo.
    • Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound may possess additional biological activities:

  • Antimicrobial Activity:
    • Preliminary studies suggest that benzothiazole derivatives can exhibit antimicrobial properties against various pathogens. This opens avenues for exploring the compound's effectiveness as an antibacterial or antifungal agent.
  • Antioxidant Properties:
    • The presence of methoxy groups in the structure may enhance the antioxidant capacity of the compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis; inhibits tumor growth; effective against multiple cancer cell lines , ,
Anti-inflammatoryReduces pro-inflammatory markers; potential therapeutic benefits in inflammatory diseases ,
AntimicrobialExhibits activity against various pathogens; potential for development as an antibacterial agent ,
AntioxidantMay mitigate oxidative stress; enhances cellular defense mechanisms ,

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(2-hydroxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
  • Methyl 2-[2-(2-chlorobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate

Uniqueness

Methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

Methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate (CAS Number: 895445-22-4) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C20_{20}H18_{18}N2_{2}O6_{6}S
  • Molecular Weight : 414.4 g/mol
  • Structure : The compound features a benzothiazole core with various substituents that contribute to its biological properties.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole, including compounds structurally related to this compound, exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Compounds derived from benzothiazole have shown effective inhibition against Gram-positive and Gram-negative bacteria. In vitro studies reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .

Antifungal Activity

Similar studies have demonstrated antifungal properties against common fungal strains. The synthesized compounds exhibited varying degrees of antifungal activity, indicating potential for therapeutic applications in treating fungal infections .

Antiparasitic Effects

In vitro evaluations have also suggested that these compounds can inhibit protozoan parasites, showcasing their broad-spectrum antimicrobial potential .

The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes in microorganisms. The presence of the methoxybenzoyl group is thought to enhance lipophilicity, allowing better penetration into microbial membranes and subsequent disruption of cellular functions.

Case Studies and Research Findings

StudyFocusFindings
PMC9502297Synthesis and Biological ImportanceIdentified several derivatives with potent antibacterial and antifungal activities .
ChemInform AbstractSynthesis of Benzothiazole DerivativesHighlighted the importance of benzothiazole derivatives in medicinal chemistry with promising biological activities .
Chemical BookOverview of CompoundsProvided structural information and potential applications in pharmaceuticals .

Q & A

Q. What synthetic routes are effective for synthesizing methyl 2-[2-(2-methoxybenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:
  • Hantzsch thiazole synthesis : Reacting α-halocarbonyl compounds with thioamides to form the benzothiazole core .
  • Cyclization : Using 2-aminothiophenol derivatives and dioxolane precursors under acidic conditions to assemble the dioxino-benzothiazole scaffold .
  • Functionalization : Introducing the methoxybenzoyl and methyl acetate groups via coupling reactions (e.g., nucleophilic substitution or condensation) .
    Key intermediates should be purified via column chromatography, and yields optimized by adjusting solvent polarity (e.g., ethanol or DMF) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methoxybenzoyl group’s aromatic protons appear as distinct doublets in δ 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~450–470 for C₂₁H₁₈N₂O₆S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What computational tools are suitable for predicting the compound’s reactivity or stability?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) can model:
  • Electron density maps : Identify reactive sites (e.g., imino group’s electrophilicity) .
  • Thermodynamic stability : Calculate Gibbs free energy of tautomers to predict dominant forms in solution .
    Software: Gaussian 16 or ORCA, validated against experimental NMR data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer : Apply Design of Experiments (DoE) methodologies:
  • Variables : Temperature (60–120°C), solvent (DMF vs. THF), catalyst (e.g., Pd/C for coupling steps) .
  • Response Surface Modeling (RSM) : Identify optimal conditions (e.g., 80°C in DMF with 5 mol% catalyst increases yield to 78%) .
  • Scale-up considerations : Use continuous-flow reactors to mitigate exothermic risks during cyclization .

Q. What mechanistic insights explain conflicting spectral data for imino tautomers?

  • Methodological Answer : Conflicting NMR signals may arise from tautomeric equilibria (e.g., enol-imine vs. keto-amine forms):
  • Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to "freeze" tautomers. A downfield shift in the imino proton (δ 12–14 ppm) indicates stabilization of the enol-imine form at lower temps .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity between the methoxybenzoyl and thiazole protons to resolve ambiguities .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen derivatives against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Replace the methoxy group with electron-withdrawing substituents (e.g., -NO₂) to improve binding affinity (ΔG ≤ −8.5 kcal/mol) .
  • MD Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the benzothiazole-dioxine core in hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles:
  • Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory activity) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the methyl ester under physiological pH) .

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